3-[4-[[3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]thiolane 1,1-dioxide
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Overview
Description
3-[4-[[3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]thiolane 1,1-dioxide is a complex organic compound that features a trifluoromethyl group, an oxadiazole ring, a piperazine ring, and a thiolane dioxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[[3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]thiolane 1,1-dioxide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a nitrile in the presence of an acid catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihaloalkane.
Formation of the Thiolane Dioxide Moiety: The thiolane dioxide moiety can be introduced by oxidizing a thiolane ring with a suitable oxidizing agent such as hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiolane moiety can undergo oxidation to form thiolane dioxide.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Thiolane dioxide.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 3-[4-[[3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]thiolane 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the oxadiazole and piperazine rings can modulate its pharmacokinetic properties. The thiolane dioxide moiety can participate in redox reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzoic acid: This compound also contains a trifluoromethyl group and is used in various chemical syntheses.
Allylamine: Although structurally different, allylamine is another compound with significant applications in medicinal chemistry.
Uniqueness
3-[4-[[3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]thiolane 1,1-dioxide is unique due to its combination of a trifluoromethyl group, an oxadiazole ring, a piperazine ring, and a thiolane dioxide moiety. This combination of functional groups provides a unique set of chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
3-[4-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]thiolane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O3S/c19-18(20,21)14-3-1-13(2-4-14)17-22-16(28-23-17)11-24-6-8-25(9-7-24)15-5-10-29(26,27)12-15/h1-4,15H,5-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDSLYVNJMYKAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2CCN(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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